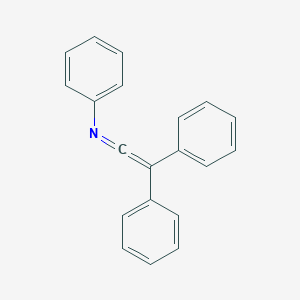

N,2,2-triphenylethenimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triphenylamine derivatives involves various chemical reactions aimed at introducing or modifying functional groups in the triphenylamine molecule. For example, a new triphenylamine-containing aromatic diamine was synthesized through the amination reaction between 4-aminotriphenylamine and 4-fluoronitrobenzene, followed by subsequent reduction (Cheng et al., 2005). Another approach involved the condensation of N,N-diphenyl-1,4-phenylenediamine with 4-fluorobenzonitrile, followed by alkaline hydrolysis of the intermediate dinitrile compound to synthesize a new triphenylamine-containing aromatic dicarboxylic acid (Liou & Hsiao, 2003).

Molecular Structure Analysis

The molecular structure of triphenylamine derivatives has been studied using various techniques, including gas-phase electron diffraction combined with ab initio calculations. These studies reveal that triphenylamine derivatives often possess a C3 symmetry in the gas phase at elevated temperatures, with specific geometric parameters defining their structure (Naumov et al., 2005).

Chemical Reactions and Properties

Triphenylamine derivatives undergo various chemical reactions that modify their structure and properties. For example, the electrochemical oxidation of amino-substituted triphenylamine derivatives has been explored, revealing solvent-dependent oxidation potentials and the stability of oxidized products (Chiu et al., 2005). These reactions are critical for understanding the reactivity and potential applications of these compounds.

Physical Properties Analysis

The physical properties of triphenylamine derivatives, such as thermal stability, solubility, and mechanical properties, have been extensively studied. These compounds exhibit high thermal stability with glass transition temperatures and weight-loss temperatures indicating their suitability for high-temperature applications. They are also amorphous and exhibit good solubility in various organic solvents, allowing for easy processing into films and other materials (Liou et al., 2002).

Chemical Properties Analysis

The chemical properties of triphenylamine derivatives, such as their electrochemical behavior and reactivity towards various reagents, are of significant interest. Their electrochemical properties have been explored through cyclic voltammetry, showcasing their reversible oxidation processes and the stability of their oxidized forms. This insight is crucial for applications in electronic devices and materials science (Roquet et al., 2006).

Propriétés

InChI |

InChI=1S/C20H15N/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOIZBIQANZRDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344456 |

Source

|

| Record name | N,2,2-triphenylethenimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,2-triphenylethenimine | |

CAS RN |

14181-84-1 |

Source

|

| Record name | N,2,2-triphenylethenimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)